

A Comparative Guide to the Mass Spectrum of 2-Isopropyl-4,5-dimethylthiazole

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Compound of Interest

Compound Name: 2-Isopropyl-4,5-dimethylthiazole

Cat. No.: B1584073

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This guide provides an in-depth analysis and comparison of the electron ionization (EI) mass spectrum of **2-Isopropyl-4,5-dimethylthiazole**, a heterocyclic compound significant in flavor and fragrance chemistry as well as a potential scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's unique fragmentation patterns, compares it with structurally related thiazoles, and provides a standardized protocol for its analysis.

Introduction to 2-Isopropyl-4,5-dimethylthiazole

2-Isopropyl-4,5-dimethylthiazole (CAS No: 53498-30-9) is a substituted thiazole with the molecular formula $C_8H_{13}NS$ and a molecular weight of 155.26 g/mol. [1][2] Its structure, featuring an isopropyl group at the 2-position and two methyl groups at the 4- and 5-positions, dictates its characteristic behavior under electron ionization mass spectrometry (EI-MS). Understanding its mass spectrum is crucial for its unambiguous identification in complex matrices and for elucidating the structure of novel, related compounds.

Mass Spectrum Analysis of 2-Isopropyl-4,5-dimethylthiazole

Under standard 70 eV electron ionization, **2-Isopropyl-4,5-dimethylthiazole** undergoes predictable and informative fragmentation. The mass spectrum is characterized by a distinct molecular ion and several key fragment ions that provide a structural fingerprint.

The molecular ion ($M^{+\bullet}$) is readily observed at a mass-to-charge ratio (m/z) of 155, consistent with the compound's molecular weight.^{[1][2]} The most abundant ion in the spectrum, the base peak, appears at m/z 140. This corresponds to the loss of a methyl radical ($\bullet\text{CH}_3$), a common and favorable fragmentation pathway for molecules containing isopropyl or methyl groups.^{[1][3]}

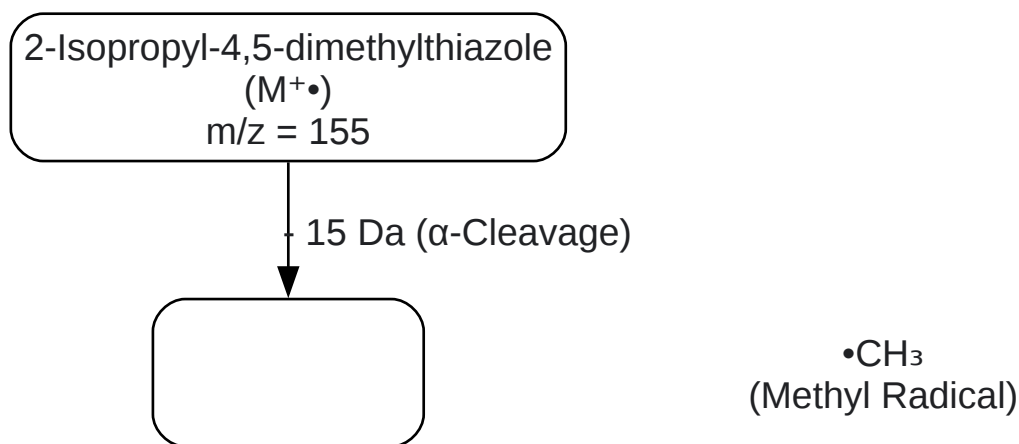
Key Fragmentation Pathways

The fragmentation of **2-Isopropyl-4,5-dimethylthiazole** is primarily driven by the cleavage of the alkyl substituents from the stable thiazole ring. The stability of the resulting carbocations and radical species governs the relative abundance of the observed fragment ions.^{[3][4]}

- **Loss of a Methyl Radical (α -Cleavage):** The most favorable fragmentation is the loss of a methyl group (15 Da) from the isopropyl moiety. This α -cleavage results in a stable, secondary carbocation that is further stabilized by the adjacent thiazole ring system. This $[M-15]^+$ ion at m/z 140 is the base peak in the spectrum.^[1]
- **Loss of Propylene (McLafferty-type Rearrangement):** A significant peak is observed at m/z 113, corresponding to the loss of a neutral propylene molecule (C_3H_6 , 42 Da). This is likely due to a McLafferty-type rearrangement involving the transfer of a hydrogen atom from one of the methyl groups of the isopropyl substituent to the thiazole ring, followed by the elimination of propylene.
- **Loss of an Isopropyl Radical:** Cleavage of the C-C bond between the thiazole ring and the isopropyl group results in the loss of an isopropyl radical ($\bullet\text{C}_3\text{H}_7$, 43 Da), leading to a fragment ion at m/z 112.
- **Ring Cleavage Fragments:** A notable peak at m/z 104 suggests a more complex fragmentation involving the cleavage of the thiazole ring itself.^[1]

Visualization of Fragmentation

The proposed primary fragmentation pathway leading to the base peak is illustrated below.



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Caption: Primary fragmentation of **2-Isopropyl-4,5-dimethylthiazole** via α-cleavage.

Summary of Mass Spectrum Data

m/z	Relative Intensity	Proposed Fragment	Notes
155	Moderate	[C ₈ H ₁₃ NS] ⁺ •	Molecular Ion (M ⁺ •)[1] [2]
140	100%	[M - CH ₃] ⁺	Base Peak; Loss of a methyl radical from the isopropyl group.[1]
113	Significant	[M - C ₃ H ₆] ⁺	Loss of propylene via rearrangement.
112	Moderate	[M - C ₃ H ₇] ⁺	Loss of an isopropyl radical.
104	Moderate	[C ₅ H ₆ NS] ⁺	Result of thiazole ring cleavage.[1]

Comparative Analysis with Structural Analogs

To highlight the unique spectral features of **2-Isopropyl-4,5-dimethylthiazole**, its mass spectrum is compared with two structural analogs: 2-Isopropyl-4-methylthiazole and the parent

unsubstituted Thiazole.

2-Isopropyl-4-methylthiazole (C₇H₁₁NS, MW: 141.23)

This analog lacks the methyl group at the 5-position. Its mass spectrum also shows a base peak at [M-15]⁺, corresponding to the loss of a methyl radical from the isopropyl group (m/z 126).^{[5][6]} However, the subsequent fragmentation pattern differs, reflecting the absence of the second methyl group on the ring. This comparison demonstrates that the primary fragmentation is initiated at the isopropyl group in both molecules, but the overall pattern is sensitive to the substitution on the thiazole ring.

Thiazole (C₃H₃NS, MW: 85.13)

The unsubstituted thiazole ring is relatively stable, and its mass spectrum is dominated by the molecular ion at m/z 85.^[7] Major fragments arise from the cleavage of the ring itself, such as the loss of HCN (m/z 58) and C₂H₂ (m/z 59). Comparing the subject compound to thiazole clearly illustrates how alkyl substituents introduce new, lower-energy fragmentation pathways (i.e., cleavage of alkyl groups) that dominate the spectrum.^[8]

Comparative Data Table

Compound	Molecular Ion (m/z)	Base Peak (m/z)	Key Differentiating Fragment(s)
2-Isopropyl-4,5-dimethylthiazole	155	140 ([M-15] ⁺)	113 (Loss of C ₃ H ₆), 104 (Ring Cleavage) ^[1]
2-Isopropyl-4-methylthiazole	141	126 ([M-15] ⁺)	Different pattern of lower mass ring fragments. ^[5]
Thiazole	85	85 (M ⁺ •)	58 (Loss of HCN), 59 (Loss of C ₂ H ₂) ^[7]

Standardized Experimental Protocol: GC-MS Analysis

Acquiring a high-quality mass spectrum of **2-Isopropyl-4,5-dimethylthiazole** is readily achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is ideal for analyzing volatile and semi-volatile compounds.

Step-by-Step Methodology

- Sample Preparation: Prepare a dilute solution of the compound (approx. 100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or hexane.
- GC Separation:
 - Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
 - Injection Volume: 1 µL.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- MS Detection:
 - Interface Temperature: 280°C.
 - Ion Source: Electron Ionization (EI) source maintained at 230°C.
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
- Data Analysis:

- Extract the mass spectrum from the apex of the chromatographic peak corresponding to **2-Isopropyl-4,5-dimethylthiazole**.
- Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation.[2]

Experimental Workflow Diagram



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Caption: Workflow for the GC-MS analysis of **2-Isopropyl-4,5-dimethylthiazole**.

Conclusion

The electron ionization mass spectrum of **2-Isopropyl-4,5-dimethylthiazole** is highly characteristic, defined by its molecular ion at m/z 155 and a dominant base peak at m/z 140 resulting from the facile loss of a methyl group. Comparison with structural analogs reveals that while the isopropyl group directs the initial fragmentation, the overall spectral fingerprint is modulated by the substitution pattern on the thiazole ring. The provided GC-MS protocol offers a robust and reliable method for the routine analysis of this compound, ensuring accurate identification for quality control, research, and development applications.

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